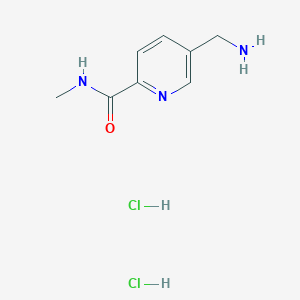

2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

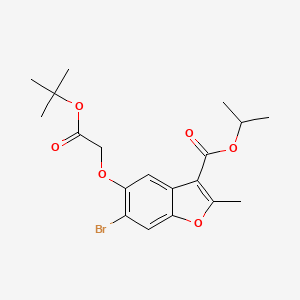

2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a compound that belongs to the benzothiazole class . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific reaction involving chloroacetyl chloride has also been reported .Molecular Structure Analysis

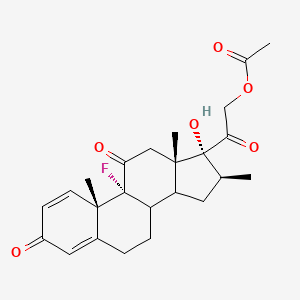

The molecular structure of 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is characterized by a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Iodine can also promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Cytotoxic Activities

2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide derivatives have been investigated for their antimicrobial activity. A study found that certain derivatives showed significant antibacterial activity, as well as anticandidal effects against C. parapsilosis and C. glabrata. Additionally, these compounds displayed cytotoxic activity against various human and mouse cell lines, suggesting potential for cancer treatment (Dawbaa et al., 2021).

Psychotropic, Anti-inflammatory, and Anticancer Activities

Some N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamide derivatives exhibit significant psychotropic in vivo activities. They have shown high anti-inflammatory activity and selective cytotoxic effects on tumor cell lines, with some demonstrating antimicrobial actions. This research indicates the potential for these compounds in developing treatments for neurological disorders and cancer (Zablotskaya et al., 2013).

Antinociceptive Properties

Compounds derived from 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide have shown significant antinociceptive (pain-relieving) properties in various animal models. This suggests their potential use in developing new analgesic drugs (Önkol et al., 2004).

Corrosion Inhibition in Industrial Applications

Some benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These findings indicate potential applications in industrial settings to protect metal surfaces from corrosion (Hu et al., 2016).

Bioinformatic and Pathology Studies in Neurodegenerative Diseases

New Schiff bases derived from 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide were evaluated for their drug-like, pharmacokinetic, and pharmacodynamic properties. These compounds are potential candidates for treating neurodegenerative disorders like Alzheimer’s disease (Avram et al., 2021).

Zukünftige Richtungen

The future directions for research on 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide and similar compounds could involve further exploration of their synthesis, characterization, and biological activity. This could lead to the development of more potent biologically active benzothiazole-based drugs .

Eigenschaften

IUPAC Name |

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c1-6-3-4-8-9(5-6)16-11(13-8)14-10(15)7(2)12/h3-5,7H,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLQWPDMMNYPNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-morpholin-4-ylethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2838276.png)

![N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide](/img/structure/B2838281.png)

![methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2838282.png)

![N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2838283.png)

![N-(2,3-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2838284.png)

![2,1,3-Benzothiadiazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2838287.png)